molecular formula C16H26ClNO3 B1665871 Axomadol hydrochloride CAS No. 187219-95-0

Axomadol hydrochloride

Cat. No. B1665871
Key on ui cas rn: 187219-95-0
M. Wt: 315.83 g/mol
InChI Key: BCTAUJYAQUAGMU-ZPQOTBKHSA-N
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Patent
US07763754B2

Procedure details

A solution of 10 g (0.036 mol) of the crude product (IV) in 36.5 ml tetrahydrofuran was added dropwise at +2° C. with stirring to a solution of 1.36 g (0.036 mol, 1 equiv.) sodium borohydride in 15 ml ethanol and 36.5 ml tetrahydrofuran. Once the crude product solution had been completely added the mixture was then stirred for 60 to 90 minutes at +15° C. 25 ml aqueous ammonium chloride solution (10% w/w) were then added and alkalized with 5 ml sodium hydroxide solution (32%) to pH 12. After being extracted twice with 50 ml ethyl acetate, the combined phases were dried over magnesium sulfate and evaporated in vacuo. 10 g crude mixture was obtained in this case.
Name
crude product ( IV )
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
36.5 mL
Type
solvent
Reaction Step One
Quantity
1.36 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
36.5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
reactant
Reaction Step Five
Name
crude mixture

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][CH:5]1[CH2:10][CH2:9][C:8](=[O:11])[CH2:7][C:6]1([OH:20])[C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([O:18][CH3:19])[CH:13]=1)[CH3:3].[BH4-].[Na+].[Cl-].[NH4+].[OH-].[Na+]>O1CCCC1.C(O)C>[CH3:3][N:2]([CH2:4][CH:5]1[C:6]([C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([O:18][CH3:19])[CH:13]=2)([OH:20])[CH2:7][CH:8]([OH:11])[CH2:9][CH2:10]1)[CH3:1] |f:1.2,3.4,5.6|

Inputs

Step One
Name
crude product ( IV )
Quantity
10 g
Type
reactant
Smiles
CN(C)CC1C(CC(CC1)=O)(C1=CC(=CC=C1)OC)O
Name
Quantity
36.5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.36 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
36.5 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
25 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
was then stirred for 60 to 90 minutes at +15° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After being extracted twice with 50 ml ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined phases were dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
75 (± 15) min
Name
crude mixture
Type
product
Smiles
CN(C)CC1CCC(CC1(O)C1=CC(=CC=C1)OC)O
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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